molecular formula C13H15FN4O2S B6986666 N-(2-amino-3-cyano-4-fluorophenyl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide

N-(2-amino-3-cyano-4-fluorophenyl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide

Cat. No.: B6986666
M. Wt: 310.35 g/mol
InChI Key: QNINEJPETIWPEY-UHFFFAOYSA-N
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Description

N-(2-amino-3-cyano-4-fluorophenyl)-2-azabicyclo[221]heptane-2-sulfonamide is a complex organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

N-(2-amino-3-cyano-4-fluorophenyl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O2S/c14-11-3-4-12(13(16)10(11)6-15)17-21(19,20)18-7-8-1-2-9(18)5-8/h3-4,8-9,17H,1-2,5,7,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNINEJPETIWPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2S(=O)(=O)NC3=C(C(=C(C=C3)F)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-3-cyano-4-fluorophenyl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the rapid and enantioselective synthesis of the bicyclo[2.2.1]heptane scaffold under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-3-cyano-4-fluorophenyl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(2-amino-3-cyano-4-fluorophenyl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-amino-3-cyano-4-fluorophenyl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide is unique due to its combination of a fluorinated aromatic ring and a bicyclic sulfonamide structure. This unique combination imparts specific chemical and biological properties, making it a valuable compound for various research applications.

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